N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide
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Overview
Description
N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE is a complex organic compound that features a thiazole ring and a furan ring, both of which are known for their significant biological activities The compound’s structure includes a thiazole ring substituted with an ethylphenylmethyl group and a furan ring substituted with a phenyl group, connected by a propanamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the ethylphenylmethyl group. The furan ring is then synthesized separately and functionalized with a phenyl group. Finally, the two moieties are connected via a propanamide linker under specific reaction conditions, such as using coupling reagents and catalysts to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole and furan rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones and furanones, respectively.
Reduction: The compound can be reduced to form corresponding thiazolidine and dihydrofuran derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains .
Scientific Research Applications
N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE has a wide range of scientific research applications:
Biology: It can be used as a probe to study biological processes involving thiazole and furan derivatives, such as enzyme inhibition and receptor binding.
Medicine: The compound’s unique structure suggests potential as a lead compound for the development of new drugs with antibacterial, antifungal, or anticancer activities.
Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The thiazole and furan rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which contain thiazole rings, exhibit significant biological activities, including antimicrobial and antiviral properties.
Furan Derivatives: Compounds like furanocoumarins and furanones are known for their diverse biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE is unique due to its combination of a thiazole ring and a furan ring, both of which contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C25H24N2O2S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C25H24N2O2S/c1-2-18-8-10-19(11-9-18)16-22-17-26-25(30-22)27-24(28)15-13-21-12-14-23(29-21)20-6-4-3-5-7-20/h3-12,14,17H,2,13,15-16H2,1H3,(H,26,27,28) |
InChI Key |
VXXBFOLMFHKFIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCC3=CC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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